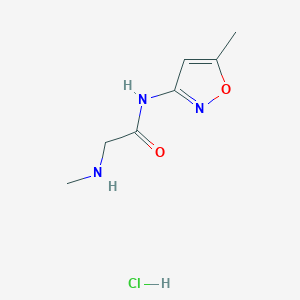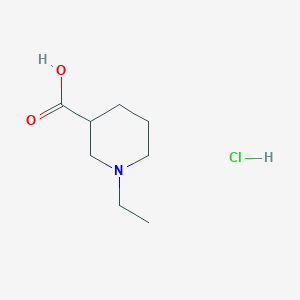
2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride
Übersicht
Beschreibung
2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride is a biochemical compound used for proteomics research . Its molecular formula is C7H11N3O2•HCl, and it has a molecular weight of 205.64 g/mol .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride. It’s worth noting that Sigma-Aldrich, a leading biochemical supplier, does not provide analytical data for this product .Molecular Structure Analysis
The molecular structure of 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide can be represented by the SMILES stringCNCC(=O)Nc1cc(C)on1 . The InChI representation is 1S/C7H11N3O2/c1-5-3-6(10-12-5)9-7(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11) . Physical And Chemical Properties Analysis
The molecular weight of 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride is 205.64 g/mol . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Properties
Compounds related to 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride have shown promising results in antimicrobial applications. For instance, a study on isoxazole-based heterocycles, including derivatives of 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, revealed significant in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014). Additionally, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides exhibited in vitro antimicrobial activity against bacterial and fungal strains (Marri, Kakkerla, Krishna, & Rajam, 2018).
2. Analgesic and Anti-Inflammatory Activities
A related compound, (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide hydrochloride, demonstrated significant analgesic effects in the hotplate test and displayed anti-inflammatory effects in a carrageenan model, comparable to sodium metamizole (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
3. Potential in Cancer Treatment
Research into 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, a compound with structural similarities, identified it as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, suggesting potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Eigenschaften
IUPAC Name |
2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-3-6(10-12-5)9-7(11)4-8-2;/h3,8H,4H2,1-2H3,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLENVUVDHLXQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)
![4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B1419191.png)


![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)





